Caylin-1
Overview
Description
Caylin-1 is an analog of Nutlin-3 and an inhibitor of MDM2 . It contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . At high concentrations, Caylin-1 inhibits the growth of HCT-116 cells, making it less potent than Nutlin-3 .
Molecular Structure Analysis
The molecular formula of Caylin-1 is C30H28Cl4N4O4 . It has a molecular weight of 650.4 . The structure contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings .Physical And Chemical Properties Analysis
Caylin-1 has a molecular weight of 650.4 and a molecular formula of C30H28Cl4N4O4 . It is soluble in DMSO .Scientific Research Applications
Helicobacter pylori Pathogenicity : Research by Censini et al. (1996) explores the cag pathogenicity island of Helicobacter pylori, which encodes type I-specific and disease-associated virulence factors. This study might be relevant in understanding bacterial pathogenicity and host interaction.
CagA Antigen of Helicobacter pylori : A study by Stein et al. (2000) focuses on the tyrosine phosphorylation of the Helicobacter pylori CagA antigen after cag-driven host cell translocation. This could be significant in understanding the molecular mechanisms of bacterial infection and its implications for gastric diseases.
NF-kappaB Activation by Helicobacter pylori CagA : The work of Brandt et al. (2005) discusses the activation of NF-kappaB and the potentiation of proinflammatory responses by the Helicobacter pylori CagA protein, which is insightful for inflammation and gastric cancer research.
Annexin A1 in Cancer : Boudhraa et al. (2016) investigated Annexin A1 and its relevance in cancer, highlighting its role in various cell processes and its association with different cancer stages.
Dioxin/Aryl Hydrocarbon Receptor in Hepatocarcinogenesis : Moennikes et al. (2004) researched the role of a constitutively active dioxin/aryl hydrocarbon receptor in promoting hepatocarcinogenesis in mice, offering insights into environmental carcinogens and their cellular mechanisms.
properties
IUPAC Name |
4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGENPVVRSGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caylin-1 |
Citations
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